N'-hydroxy-1,7-dimethylindole-3-carboximidamide
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Overview
Description
N’-hydroxy-1,7-dimethylindole-3-carboximidamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, making them crucial in medicinal chemistry . This particular compound features a hydroxy group, two methyl groups, and a carboximidamide group attached to the indole ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1,7-dimethylindole-3-carboximidamide typically involves the reaction of 1,7-dimethylindole-3-carboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1,7-dimethylindole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
N’-hydroxy-1,7-dimethylindole-3-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-hydroxy-1,7-dimethylindole-3-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-5-methoxy-1H-indole-3-carboximidamide
- N’-hydroxy-3-nitrobenzene-1-carboximidamide
- Indole-3-acetic acid
Uniqueness
N’-hydroxy-1,7-dimethylindole-3-carboximidamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of two methyl groups and a hydroxy group differentiates it from other indole derivatives, potentially leading to unique interactions and effects in various applications .
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N'-hydroxy-1,7-dimethylindole-3-carboximidamide |
InChI |
InChI=1S/C11H13N3O/c1-7-4-3-5-8-9(11(12)13-15)6-14(2)10(7)8/h3-6,15H,1-2H3,(H2,12,13) |
InChI Key |
OIRUSADTJFDTGL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CN2C)/C(=N/O)/N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C)C(=NO)N |
Origin of Product |
United States |
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